Molecular Weight Differentiation: 459.08 g/mol Versus Non-Iodinated Indole-Furan Carboxamide Analogs
The target compound possesses a molecular weight of 459.08 g/mol, which is approximately 126 amu heavier than its non-iodinated analog N-[2-(5-bromo-1H-indol-3-yl)ethyl]furan-3-carboxamide (theoretical MW ~333.18 g/mol), and approximately 65 amu heavier than the non-brominated analog N-[2-(1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide (theoretical MW ~394.02 g/mol) . This increased molecular weight arises from the simultaneous incorporation of both bromine (atomic weight 79.90) and iodine (atomic weight 126.90) atoms, which together contribute approximately 206.8 Da to the total mass [1]. The compound's exact mass of 457.91300 Da places it within the upper range of lead-like chemical space (typically 200–500 Da) while remaining below the 500 Da threshold commonly associated with reduced membrane permeability [2].
| Evidence Dimension | Molecular Weight (g/mol) and Exact Mass (Da) |
|---|---|
| Target Compound Data | MW 459.08 g/mol; Exact Mass 457.91300 Da |
| Comparator Or Baseline | N-[2-(5-bromo-1H-indol-3-yl)ethyl]furan-3-carboxamide (theoretical MW ~333.18 g/mol); N-[2-(1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide (theoretical MW ~394.02 g/mol). Baseline: Lead-like space average ~350-400 Da |
| Quantified Difference | ΔMW: +125.9 g/mol vs. non-iodinated analog; +65.1 g/mol vs. non-brominated analog; Iodine contributes ~126.90 Da |
| Conditions | Calculated from molecular formula C15H12BrIN2O2; reference atomic weights from IUPAC 2021 standard atomic weights |
Why This Matters
The increased molecular weight directly impacts pharmacokinetic parameter predictions and may enhance residence time at hydrophobic protein pockets, differentiating this compound from lighter analogs in library design for fragment-based screening campaigns.
- [1] IUPAC. Standard Atomic Weights (2021). Bromine: 79.901–79.907; Iodine: 126.90447. Commission on Isotopic Abundances and Atomic Weights. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. Rule of 5: MW < 500. View Source
